N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-17-5-2-14(3-6-17)8-9-23-20(26)11-16-12-31-22(24-16)25-21(27)15-4-7-18-19(10-15)30-13-29-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGEIQJQIUNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown significant anticancer properties against human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian).
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and cause changes that lead to their anti-tubercular and anticancer effects.
Biochemical Pathways
It has been suggested that similar compounds may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways.
Biological Activity
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group. Its molecular formula is , and it has a molecular weight of approximately 395.5 g/mol. The presence of these structural elements suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Integrin Modulation : Preliminary studies suggest that it may regulate alpha-IIb/beta-3 integrins in platelets, which are crucial for platelet aggregation and adhesion. This modulation could have implications for thrombotic diseases.
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced production of harmful metabolites.
Biological Activities
The compound has shown promise in various biological assays:
- Anti-inflammatory Effects : It has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Anticancer Potential : There are indications that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.
In Vitro Studies
In vitro studies have demonstrated the following:
| Study Focus | Findings | Reference |
|---|---|---|
| Integrin Activity | Modulates platelet aggregation | |
| Enzyme Inhibition | Inhibits key enzymes in metabolic pathways | |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Case Studies
A notable case study involved the compound's effect on human platelet function. Researchers found that treatment with the compound resulted in a significant reduction in platelet aggregation compared to controls, suggesting its potential utility in managing thrombotic disorders.
Synthesis and Applications
The synthesis of the compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis.
- Amide Coupling : The benzamide moiety is introduced via an amide coupling reaction using carbodiimides.
- Reductive Amination : The methoxyphenethylamine group is added through reductive amination with appropriate aldehydes or ketones .
The compound's applications extend beyond medicinal chemistry; it is also being explored as a biochemical probe to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Derivatives
(a) N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide ()
- Key Differences :
(b) Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate ()
Benzodioxole-Containing Analogs
(a) (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) ()
- Key Differences: Core: Dienamide backbone instead of thiazole. Melting Point: 208.9–211.3°C .
- Comparison : The dienamide structure offers conformational flexibility, whereas the thiazole in the target compound may enforce a planar geometry critical for target binding.
(b) N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) ()
Phenethylamine-Modified Analogs
(a) N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921865-07-8) ()
- Key Differences :
- Comparison : The methyl groups may reduce polarity compared to the methoxy group, impacting membrane permeability.
(b) N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941985-20-2) ()
Structure-Activity Relationship (SAR) Insights
- Thiazole Core : Essential for kinase inhibition; replacement with dienamide () or benzothiazole () alters target specificity.
- Benzodioxole Group : Enhances metabolic stability; analogs without this moiety (e.g., ) show reduced half-lives.
- 4-Methoxyphenethyl vs. Other Substituents :
- 4-Methoxy : Optimal for hydrogen bonding with kinase active sites.
- 3-Methoxy or 2,4-Dimethyl : May reduce affinity due to suboptimal positioning .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing this compound, and what reaction conditions are critical for successful synthesis?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Method D (): Reacting a thiol-containing intermediate (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Amide coupling : Using chloroacetyl chloride and triethylamine in dioxane for stepwise functionalization of thiazole rings () .
- Catalytic conditions : EDCI/HOBt-mediated coupling for introducing carboxamide groups, as seen in thiazole derivatives () .
- Key considerations : pH control, temperature (20–25°C for sensitive intermediates), and stoichiometric ratios to minimize side products.
Q. Which spectroscopic techniques are most reliable for structural characterization, and how are they interpreted?
- Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and substitution patterns (e.g., methoxy and benzodioxole groups). For example, aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 165–175 ppm () .
- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) () .
- Mass spectrometry (MS) : Validate molecular weight via ESI-TOF or HRMS, ensuring purity >95% () .
Q. How are preliminary biological activity screenings designed for this compound?
- Answer : Initial screenings often use:
- In vitro enzyme assays : COX-1/2 inhibition studies () with IC₅₀ determination via fluorometric or colorimetric methods .
- Anticancer assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity () .
- Dose-response curves : Test concentrations from 1 nM to 100 μM, with positive controls (e.g., celecoxib for COX inhibition).
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis, particularly for intermediates with low solubility?
- Answer :
- Solvent selection : Use DMF or DMSO for poorly soluble intermediates, as seen in thiazole-acetamide couplings () .
- Catalyst tuning : Replace K₂CO₃ with Cs₂CO₃ for enhanced reactivity in SN2 reactions () .
- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) to isolate pure products () .
Q. How should researchers address contradictory biological activity data across studies (e.g., COX vs. anticancer activity)?
- Answer :
- Assay validation : Cross-check results with orthogonal methods (e.g., Western blot for protein expression alongside enzymatic assays) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenethyl with 4-fluorophenethyl) to isolate pharmacophore contributions () .
- Meta-analysis : Compare logP, polar surface area, and binding pocket compatibility using tools like SwissADME to rationalize divergent activities.
Q. What computational methods are effective in predicting target interactions and optimizing binding affinity?
- Answer :
- Molecular docking (AutoDock Vina) : Model interactions with COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0) to identify key hydrogen bonds (e.g., benzodioxole oxygen with Arg120) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes ( ) .
- QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate thiazole ring modifications with IC₅₀ values () .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
- Answer :
- Systematic substitution : Synthesize analogs with variations in:
- Phenethyl group : Replace 4-methoxy with halogens or electron-withdrawing groups () .
- Benzodioxole moiety : Test methylenedioxy vs. dimethoxy substituents () .
- Biological testing : Compare IC₅₀ values across analogs to map activity cliffs (e.g., 4-methoxy > 4-F in COX inhibition) .
- 3D pharmacophore modeling : Highlight essential features (e.g., hydrogen bond acceptors in the thiazole ring) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
